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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ADU-S100 (also
known as MIW815), a synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon
Genes (STING) pathway, in preclinical mouse tumor models. The information compiled herein
is intended to guide researchers in designing and executing experiments to evaluate the anti-
tumor efficacy and immunological mechanisms of ADU-S100.

Introduction

ADU-S100 is a first-in-class STING agonist that has been investigated as a cancer
immunotherapeutic agent.[1] By activating the STING pathway, ADU-S100 mimics the
presence of cytosolic DNA, a danger signal that triggers a potent innate immune response
characterized by the production of type | interferons (IFNs) and other pro-inflammatory
cytokines.[2][3] This initial innate immune activation bridges to a robust adaptive anti-tumor
response, primarily mediated by cytotoxic CD8+ T lymphocytes.[1][3][4] In various murine
tumor models, intratumoral administration of ADU-S100 has demonstrated the ability to induce
regression of treated tumors, as well as systemic anti-tumor immunity that can control the
growth of distant, non-injected lesions (an abscopal effect).[2][5][6]

Mechanism of Action: STING Pathway Activation

ADU-S100 activates the STING pathway within antigen-presenting cells (APCs), such as
dendritic cells (DCs), located in the tumor microenvironment. This activation leads to the
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downstream signaling cascade that results in the transcription of genes encoding type | IFNs
and other inflammatory cytokines. These cytokines, in turn, promote the maturation and
activation of DCs, enhance the priming and recruitment of tumor-specific CD8+ T cells, and
increase the cytotoxicity of natural killer (NK) cells.[2]
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Caption: STING signaling pathway activated by ADU-S100.
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Quantitative Data Summary

The following tables summarize the dosages and efficacy of ADU-S100 in various murine tumor
models as reported in the literature.

Table 1: ADU-S100 Monotherapy in Mouse Tumor Models

ADU-S100 .
. Dosing
Tumor Model Mouse Strain Dose (per Key Outcomes
o Schedule
injection)
Significant tumor
CT26 Colon Intratumoral, )
] BALB/c 20 pg, 40 pg regression at
Carcinoma every other day
both doses.[7]
25 g delayed
tumor growth;
Intratumoral, 3
CT26 Colon 100 pg led to
_ BALB/c 25 ug, 100 ug doses, 3 days
Carcinoma complete tumor
apart o
regression in
44% of mice.[8]
Intratumoral, ]
Modest anti-
4T1 Breast once every 2
BALB/c 50 ug ) tumor effect as
Cancer days for the first
monotherapy.[9]
week
Greatest tumor
regression
MB49 Bladder
C57BL/6 25 ug Intratumoral compared to
Cancer
BCG-WT or
BCG-STING.[10]
Intratumoral, 2
Esophageal Induced local
) N/A 50 pg cycles, every 3
Adenocarcinoma tumor control.[4]

weeks

Table 2: ADU-S100 Combination Therapy in Mouse Tumor Models
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L ADU-S100 .
Tumor Mouse Combinatio Dosing Key
. Dose (per
Model Strain n Agent(s) L Schedule Outcomes
injection)
Synergistic
effect with the
CT26 Colon CpG ODN highest
) BALB/c 20 ug Intratumoral )
Carcinoma 1826 (20 pg) suppression
of tumor
growth.[7]
Synergistic
elimination of
Prostate _
tumors in 58-
Cancer
) 67% of mice
(syngeneic & N/A Cyto-IL-15 N/A Intratumoral ) )
. and induction
humanized
of abscopal
models) ) )
immunity.[2]
[6]
Significantly
potentiated
Intratumoral anti-tumor
4T1 Breast anti-Tim-3 (ADU-S100), response and
BALB/c ] 50 pg ]
Cancer antibody Intraperitonea  augmented
| (anti-Tim-3) antigen-
specific T cell
response.[9]
Synergy
observed,
) Radiation leading to
Pancreatic —
Therapy + significant
Ductal
) N/A GB1275 N/A Intratumoral tumor burden
Adenocarcino .
(CD11b reduction and
ma (KPPC) ] )
agonist) improved
overall
survival.[11]
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Experimental Protocols
General Workflow for In Vivo Efficacy Studies

Preparation

Tumor Cell Culture Animal Acclimation
(e.g., CT26, 4T1, B16F1) (e.g., BALB/c, C57BL/6)

Ex\scution /
Tumor Implantation
(Subcutaneous)

Tumor Growth Monitoring
(Volume ~80-100 mm?)
Randomization into
Treatment Groups

Treatment Administration
(Intratumoral ADU-S100 +/- other agents)

i

Continued Monitoring
(Tumor Volume, Body Weight, Survival)

Anav,ysis

Endpoint Reached
(e.g., Tumor size limit, time)

i

Tissue Harvest
(Tumors, Spleen, Lymph Nodes)

Ex Vivo Analysis
(Flow Cytometry, Histology, Gene Expression)
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Caption: General experimental workflow for ADU-S100 efficacy studies.

Detailed Methodologies

1. Animal Models and Tumor Cell Lines

e Mouse Strains: Commonly used strains include BALB/c (for CT26, 4T1 tumor models) and
C57BL/6 (for B16F1, MB49 tumor models).[7][9] Mice are typically 6-8 weeks old at the start
of the experiment.

e Tumor Cell Lines:

[e]

CT26 (colon carcinoma)

o

4T1 (mammary carcinoma)

[¢]

B16F10 (melanoma)

[¢]

MB49 (bladder cancer)
e Tumor Implantation:
o Harvest tumor cells during their exponential growth phase.

o Resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS). A typical
concentration is 1 x 1076 cells per 100 pL for 4T1 cells or 5 x 10”5 cells per 100 pL for
B16F1 cells.[9]

o Inject the cell suspension subcutaneously into the flank of the mouse.

o Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the
formula: Volume = (Length x Width?) / 2.

o Begin treatment when tumors reach a predetermined size, typically around 80-100 mm3.[9]

2. ADU-S100 Formulation and Administration
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Reconstitution and Dilution: ADU-S100 is typically provided at a concentration of 10 mg/mL
and can be diluted with sterile PBS to the desired working concentration (e.g., 50 pg/mL).[4]
Store diluted solutions at 4°C.

Administration Route: The most common and effective route of administration in preclinical
models is direct intratumoral (i.t.) injection.[1][4][7] This method concentrates the drug within
the tumor microenvironment, maximizing local immune activation while potentially minimizing
systemic toxicities.[5]

Dosage: Effective doses in mice generally range from 20 pg to 100 pg per injection.[7][8] The
optimal dose may vary depending on the tumor model and combination therapy.

Dosing Schedule: Dosing schedules can vary. Examples include:

o Asingle dose administered every 2 days for the first week of treatment.[9]
o Three doses administered every 3 days.[8]

o Two cycles of injections administered every 3 weeks.[4]

Injection Volume: The injection volume is often adjusted based on the tumor size, for
example, 50% of the total tumor volume.[4]

. Assessment of Anti-Tumor Activity

Tumor Growth Inhibition: Measure tumor dimensions with calipers every 2-3 days and
calculate tumor volume.

Survival Analysis: Monitor mice for signs of distress and euthanize when tumors reach a
predetermined endpoint size or if ulceration occurs. Survival data can be plotted using
Kaplan-Meier curves.

Immunological Analysis (Ex Vivo):
o At the study endpoint, harvest tumors, spleens, and tumor-draining lymph nodes.

o Prepare single-cell suspensions for flow cytometric analysis to characterize immune cell
populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, dendritic cells, myeloid-derived

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.oncotarget.com/article/27886/text/
https://www.targetedonc.com/view/the-potential-of-sting-agonists-is-explored-in-cancer
https://www.oncotarget.com/article/27886/text/
https://ijvst.um.ac.ir/article_43739_3af965dfa6e42049307e8eb55b431b19.pdf
https://aacrjournals.org/clincancerres/article/28/4/677/678101/Phase-I-Dose-Escalation-Trial-of-MIW815-ADU-S100
https://ijvst.um.ac.ir/article_43739_3af965dfa6e42049307e8eb55b431b19.pdf
https://www.mdpi.com/1422-0067/24/22/16274
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526657/
https://www.mdpi.com/1422-0067/24/22/16274
https://www.oncotarget.com/article/27886/text/
https://www.oncotarget.com/article/27886/text/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15381684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

suppressor cells).

o Analyze cytokine production (e.g., IFN-y, TNF-a) by intracellular cytokine staining.

o Perform histological analysis (e.g., H&E staining, immunohistochemistry) on tumor
sections to assess immune cell infiltration and tumor necrosis.

Concluding Remarks

ADU-S100 is a potent STING agonist that has demonstrated significant anti-tumor activity in a
variety of preclinical mouse models, particularly when administered directly into the tumor. The
efficacy of ADU-S100 can be further enhanced through combination with other
immunotherapies, such as checkpoint inhibitors or cytokine therapies. The protocols and data
presented in these application notes are intended to serve as a valuable resource for
researchers working to further elucidate the therapeutic potential of STING agonists in
oncology. While preclinical results have been promising, it is important to note that the clinical
translation of STING agonists has faced challenges, and ongoing research is focused on
optimizing delivery methods and combination strategies to improve therapeutic outcomes in
patients.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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